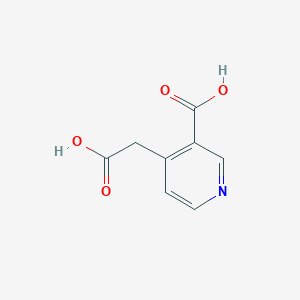

4-(Carboxymethyl)nicotinic acid

Description

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-(carboxymethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7NO4/c10-7(11)3-5-1-2-9-4-6(5)8(12)13/h1-2,4H,3H2,(H,10,11)(H,12,13) |

InChI Key |

GXXTYUFRRCAKRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Synthetic Flexibility: 4-Methyl and 4-phenyl derivatives are synthesized via organolithium additions (), whereas 4-amino derivatives are commercially accessible. The carboxymethyl group may require specialized coupling reagents or protecting strategies.

Pharmacological and Physicochemical Properties

Bioavailability and Absorption:

- Nicotinic acid derivatives exhibit variable absorption profiles. For example, 4-methylnicotinic acid may show improved lipophilicity compared to the polar carboxymethyl analog, affecting membrane permeability .

- In vitro vs. in vivo Discrepancies : Studies on nicotinic acid analogs highlight up to 10-fold differences in absorption between in vitro models and living systems, possibly due to metabolic processing or solubility limitations .

Therapeutic Potential:

- Hyperphosphatemia Management: Nicotinic acid and 4-aminonicotinic acid derivatives are investigated for reducing serum phosphate in dialysis patients, with randomized trials showing efficacy . The carboxymethyl derivative’s larger size may hinder renal excretion, altering pharmacokinetics.

Stability and Reactivity

- Hydrolytic Stability : The carboxymethyl group’s ester or amide linkages (if present) may undergo hydrolysis under acidic or basic conditions, similar to reactions described for nicotinamide derivatives .

- Metal Coordination: notes that 2-carboxymethylsulfanylnicotinic acid forms coordination polymers with copper, implying that the carboxymethyl group in 4-substituted analogs could facilitate similar interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Carboxymethyl)nicotinic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of carboxymethyl-substituted nicotinic acid derivatives often involves organolithium reagents for regioselective substitution. For example, 4-substituted nicotinic acids can be synthesized via pyridyl-3-oxazoline intermediates, where organolithium reagents (e.g., n-BuLi or PhLi) are added to generate 1,4-dihydropyridine intermediates, followed by oxidation and deprotection .

- Optimization : Key parameters include solvent choice (e.g., THF for organolithium reactions), temperature control (-70°C for n-BuLi addition), and oxidation conditions (ambient O₂ or chemical oxidants). Purification via recrystallization or HPLC is critical to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Analytical Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., carboxymethyl at C4) and rule out positional isomers.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₇NO₄).

- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly if the compound exhibits polymorphism .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Mechanistic Insights :

- Enzyme Binding : The carboxymethyl group may chelate metal ions in enzyme active sites (e.g., dehydrogenases), altering catalytic activity. Competitive inhibition assays with NAD⁺/NADH-dependent enzymes can validate this .

- Receptor Interactions : Analogous to nicotinic acid’s activation of GPR109A, this compound may bind to similar G protein-coupled receptors (GPCRs), modulating lipid metabolism. Radioligand binding assays or calcium flux assays in HEK293 cells expressing GPCRs are recommended .

Q. How can conflicting data on the metabolic stability of this compound derivatives be resolved?

- Data Contradiction Analysis :

- In Vitro vs. In Vivo Discrepancies : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation. Compare with pharmacokinetic studies in animal models to identify species-specific metabolism .

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to enhance stability, as seen in deuterated nicotinic acid analogs .

Q. What strategies optimize the aqueous solubility of this compound for in vivo studies without compromising bioactivity?

- Formulation Approaches :

- Salt Formation : Use sodium or lysine salts to improve solubility (e.g., nicotinic acid sodium salt achieves >500 mg/mL solubility).

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .

Methodological Challenges and Solutions

Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize this compound derivatives?

- Synthetic Strategies :

- Directed Ortho-Metalation : Use a directing group (e.g., oxazoline) at C3 to direct lithiation to C4, followed by quenching with CO₂ and subsequent alkylation .

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids bearing protected carboxymethyl groups .

Q. What computational tools are effective in predicting the binding affinity of this compound to biological targets?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes. Validate with MD simulations to assess binding stability .

- QSAR Models : Develop quantitative structure-activity relationships using datasets of nicotinic acid analogs to predict EC₅₀ values .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.